Lipophilicity Advantage for Membrane Permeability
The trifluoromethoxy (-OCF₃) group at the 6-position dramatically increases lipophilicity compared to unsubstituted nicotinic acid. 2-Chloro-6-(trifluoromethoxy)nicotinic acid exhibits a calculated logP value of 3.26, representing an increase of approximately 2.5 log units over nicotinic acid (logP ~0.36) . The comparable 6-(trifluoromethoxy)nicotinic acid (without the C2-Cl) has a molecular weight of 207.11 g/mol and is also more lipophilic than nicotinic acid, but the combined chloro and trifluoromethoxy substitution pattern in the target compound provides an optimal balance of lipophilicity and synthetic utility not present in mono-substituted analogs .
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 3.26 |
| Comparator Or Baseline | Nicotinic acid: logP ≈ 0.36 |
| Quantified Difference | ΔlogP ≈ +2.9 units |
| Conditions | Calculated partition coefficient (octanol-water) using standard computational methods |
Why This Matters
Higher logP correlates with enhanced passive membrane diffusion and blood-brain barrier penetration, making this compound a superior starting point for CNS-targeted drug discovery campaigns.
